molecular formula C4H7N5 B15223748 1-Methyl-1H-1,2,4-triazole-3-carboximidamide

1-Methyl-1H-1,2,4-triazole-3-carboximidamide

Cat. No.: B15223748
M. Wt: 125.13 g/mol
InChI Key: JRXWMDDCMQUUOB-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,4-triazole-3-carboximidamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C4H7N5

Molecular Weight

125.13 g/mol

IUPAC Name

1-methyl-1,2,4-triazole-3-carboximidamide

InChI

InChI=1S/C4H7N5/c1-9-2-7-4(8-9)3(5)6/h2H,1H3,(H3,5,6)

InChI Key

JRXWMDDCMQUUOB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-3-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,4-triazole with cyanamide under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product with high purity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of catalysts or under basic conditions.

Major Products Formed:

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with diverse functional groups.

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,2,4-triazole-3-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features but lacking the methyl and carboximidamide groups.

    3-Methyl-1H-1,2,4-triazole: Similar to 1-methyl-1H-1,2,4-triazole-3-carboximidamide but without the carboximidamide group.

    1,2,4-Triazole-3-carboxylic acid: Contains a carboxylic acid group instead of the carboximidamide group.

Uniqueness: this compound is unique due to the presence of both the methyl and carboximidamide groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to its analogs .

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